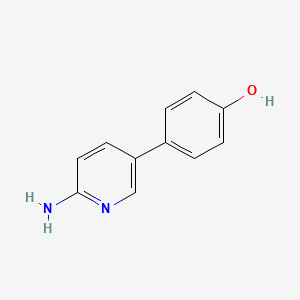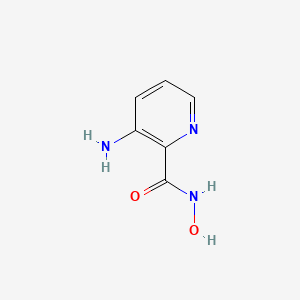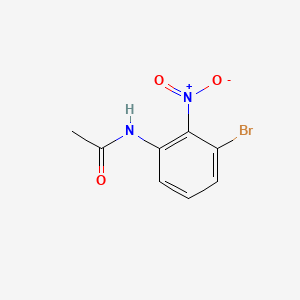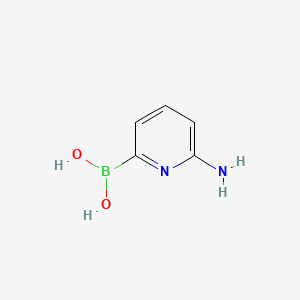![molecular formula C33H26BrN B582163 N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1246562-40-2](/img/structure/B582163.png)
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
概要
説明
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine, also known as BPAF, is an organic compound with a wide range of applications in scientific research. BPAF is a synthetic compound that has been used in numerous studies to investigate the biological and physiological effects of various compounds, as well as their mechanisms of action. BPAF has been used to study the effects of drugs on the body, as well as the effects of other substances such as hormones, proteins, and vitamins. BPAF is a versatile compound that has been used to study a variety of biological processes, from the regulation of gene expression to the development of new drugs.
科学的研究の応用
Electron-Blocking Materials in OLEDs : N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) derivatives are used as electron-blocking materials in OLEDs. These materials demonstrate suitable optical properties, good electrochemical and thermal stability, and contribute to excellent charge balance and device lifetime in OLEDs (Hu et al., 2020).
Hole Transport Materials in Green Electroluminescent Devices : Certain derivatives of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine have been identified as efficient hole transport materials due to their proper Highest Occupied Molecular Orbital (HOMO) energy levels and excellent thermal stability. This makes them suitable for use in green OLEDs with improved efficiencies (Wu et al., 2017).
Use in Yellow Phosphorescent OLEDs : Some N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine derivatives have been applied as hole transporting materials in yellow phosphorescent OLEDs. The materials showed high current and external quantum efficiencies, with some derivatives outperforming triphenylamine-based materials (Braveenth et al., 2021).
Security Ink Applications : A study on a V-shaped molecule derivative, which is a half-cut cruciform of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine, revealed its potential in multi-stimuli responsive materials with applications as security ink without the need for a covering reagent (Lu & Xia, 2016).
Selective Sensing of Chemicals : Derivatives of N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating high sensitivity and selectivity (Han et al., 2020).
特性
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26BrN/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(34)15-19-27)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKFNHDNANUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728850 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
CAS RN |
1246562-40-2 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

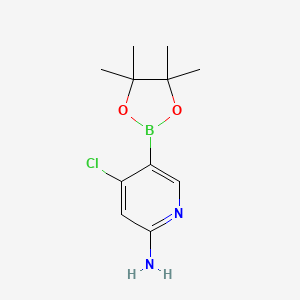



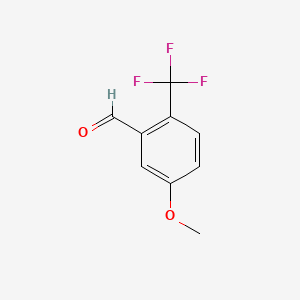


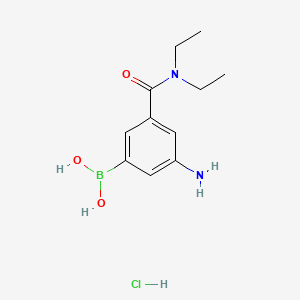
![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)
